N-[2-(3,4-diethoxyphenyl)ethyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
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Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the alkylation of 3,4-diethoxyphenyl ethylamine with 2-methyl-5-nitro-1H-imidazole-1-acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Concentrated sulfuric acid, nitric acid.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of the corresponding amine.
Reduction: Introduction of nitro or sulfonic acid groups.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions, influencing enzymatic activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide: Contains hydroxyl groups instead of ethoxy groups.
N-[2-(3,4-dimethylphenyl)ethyl]acetamide: Features methyl groups instead of ethoxy groups.
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to the presence of both ethoxy groups and a nitro-imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H24N4O5 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C18H24N4O5/c1-4-26-15-7-6-14(10-16(15)27-5-2)8-9-19-17(23)12-21-13(3)20-11-18(21)22(24)25/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,19,23) |
InChI Key |
ORLCCCQKSRHNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)OCC |
Origin of Product |
United States |
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